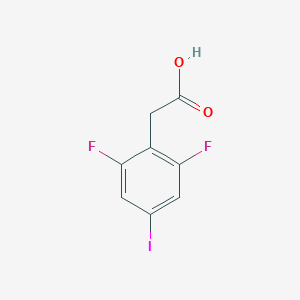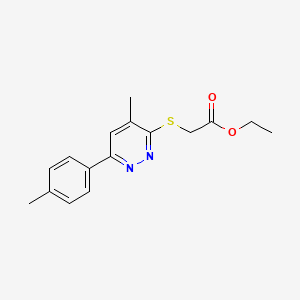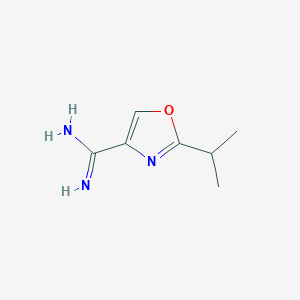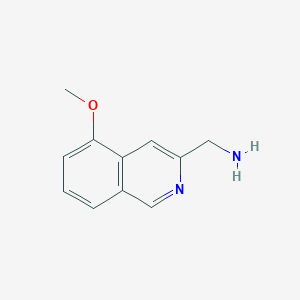
(S)-Cyclohex-3-enol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Cyclohex-3-enol is an organic compound characterized by a cyclohexane ring with a hydroxyl group attached to the third carbon in the (S)-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (S)-Cyclohex-3-enol can be synthesized through several methods. One common approach involves the reduction of cyclohex-3-enone using chiral catalysts to ensure the (S)-configuration. Another method includes the asymmetric hydrogenation of cyclohex-3-enone using chiral ligands and metal catalysts.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation processes. These methods typically employ high-pressure hydrogen gas and metal catalysts such as palladium or rhodium to achieve the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Cyclohex-3-enol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohex-3-enone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cyclohexanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Cyclohex-3-enone.
Reduction: Cyclohexanol.
Substitution: Depending on the nucleophile, products can include ethers, esters, or halides.
Wissenschaftliche Forschungsanwendungen
(S)-Cyclohex-3-enol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism by which (S)-Cyclohex-3-enol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, acting as a substrate or inhibitor, thereby affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanol: Similar structure but lacks the double bond in the ring.
Cyclohex-3-enone: Similar structure but contains a ketone group instead of a hydroxyl group.
Cyclohexene: Similar structure but lacks the hydroxyl group.
Uniqueness: (S)-Cyclohex-3-enol is unique due to its specific (S)-configuration and the presence of both a hydroxyl group and a double bond in the cyclohexane ring
Eigenschaften
Molekularformel |
C6H10O |
|---|---|
Molekulargewicht |
98.14 g/mol |
IUPAC-Name |
(1S)-cyclohex-3-en-1-ol |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2/t6-/m1/s1 |
InChI-Schlüssel |
ABZZOPIABWYXSN-ZCFIWIBFSA-N |
Isomerische SMILES |
C1C[C@@H](CC=C1)O |
Kanonische SMILES |
C1CC(CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


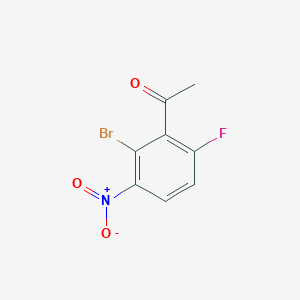
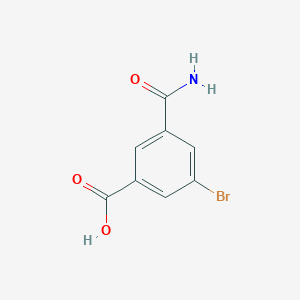
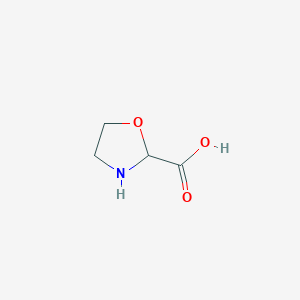
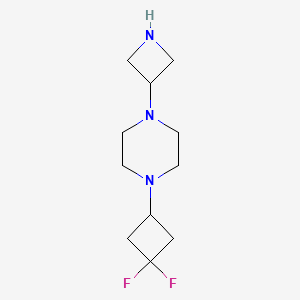
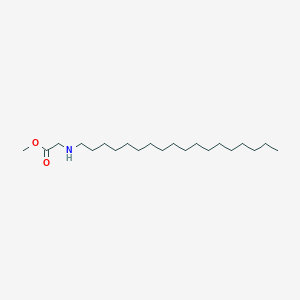
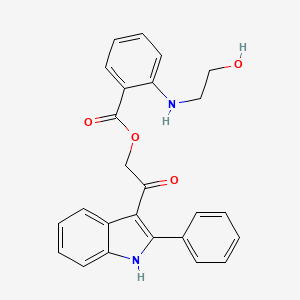
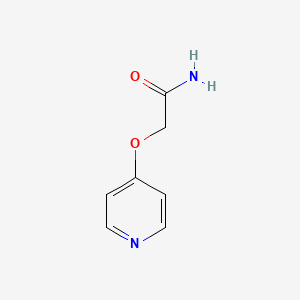
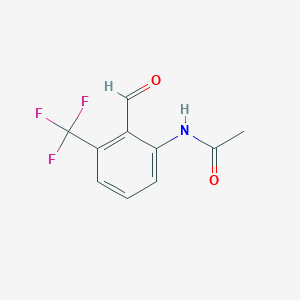
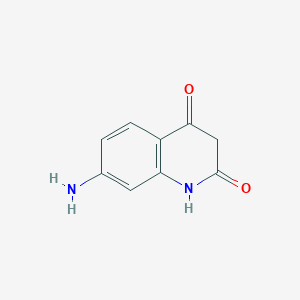
![(1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12970848.png)
